

Spectroscopic Profile of 6-Methoxy-1H-indole: A Technical Guide

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Compound of Interest

Compound Name: **6-Methoxy-4-methyl-1H-indole**

Cat. No.: **B1360837**

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Disclaimer: Spectroscopic data for the requested compound, **6-methoxy-4-methyl-1H-indole**, was not available in publicly accessible databases and literature. This guide provides a comprehensive overview of the spectroscopic data for the closely related and structurally similar compound, 6-methoxy-1H-indole. This information is intended to serve as a valuable reference for researchers, scientists, and drug development professionals.

Introduction

Indole and its derivatives are fundamental heterocyclic scaffolds in a vast array of biologically active compounds and pharmaceutical agents. The electronic and steric properties of substituents on the indole ring play a crucial role in modulating their chemical reactivity and biological function. This technical guide focuses on the spectroscopic characterization of 6-methoxy-1H-indole, a key intermediate in the synthesis of various pharmacologically relevant molecules. Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation of more complex derivatives.

Spectroscopic Data

The following sections summarize the key spectroscopic data for 6-methoxy-1H-indole, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ^1H NMR Spectroscopic Data for 6-methoxy-1H-indole

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.0 (approx.)	br s	-	N-H
7.49	d	8.7	H-4
7.10	t	2.7	H-2
6.90	d	2.2	H-7
6.75	dd	8.7, 2.3	H-5
6.40	dd	3.1, 0.8	H-3
3.84	s	-	-OCH ₃

Table 2: ^{13}C NMR Spectroscopic Data for 6-methoxy-1H-indole

Chemical Shift (δ) ppm	Assignment
156.2	C-6
137.3	C-7a
123.1	C-2
122.0	C-3a
121.3	C-4
110.1	C-5
102.1	C-3
94.8	C-7
55.7	-OCH ₃

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum for 6-methoxy-1H-indole would be characterized by the following key absorption bands.

Table 3: IR Spectroscopic Data for 6-methoxy-1H-indole

Wavenumber (cm ⁻¹)	Assignment
3406	N-H stretching
3022, 3049	Aromatic C-H stretching
2958, 2837	Aliphatic C-H stretching (-OCH ₃)
1616, 1456	C=C aromatic ring stretching
1218	C-O stretching (aryl ether)
731, 744	=C-H bending (out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight.

Table 4: Mass Spectrometry Data for 6-methoxy-1H-indole

m/z	Assignment
147	[M] ⁺ (Molecular Ion)
132	[M-CH ₃] ⁺
104	[M-CH ₃ -CO] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

Sample Preparation:

- Approximately 5-10 mg of the solid 6-methoxy-1H-indole sample is weighed and transferred to a clean, dry NMR tube.
- About 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) is added to the NMR tube.
- The sample is gently agitated or sonicated to ensure complete dissolution.

Data Acquisition:

- The NMR tube is placed in the spectrometer's probe.
- The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.
- For ^1H NMR, a standard single-pulse experiment is typically performed.
- For ^{13}C NMR, a proton-decoupled experiment (e.g., with NOE) is commonly used to simplify the spectrum and enhance signal intensity.
- Data is processed by applying a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS at 0.00 ppm) or the residual solvent peak.[\[1\]](#)

IR Spectroscopy (Thin Solid Film Method)

- A small amount of the solid 6-methoxy-1H-indole (approx. 50 mg) is placed in a small vial.[\[2\]](#)
- A few drops of a volatile solvent, such as methylene chloride or acetone, are added to dissolve the solid.[\[2\]](#)
- A drop of the resulting solution is applied to the surface of a clean, dry salt plate (e.g., NaCl or KBr).[\[2\]](#)

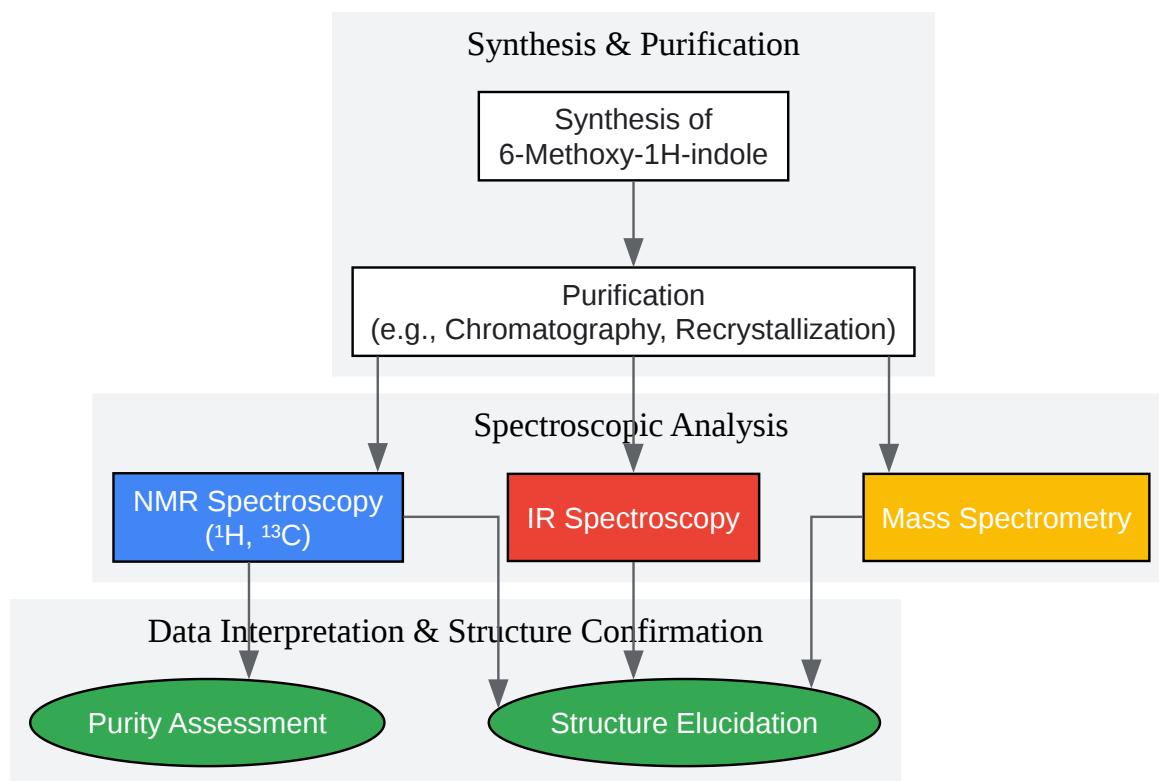
- The solvent is allowed to evaporate completely, leaving a thin film of the solid sample on the plate.[2]
- The salt plate is then mounted in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.

Mass Spectrometry (Electron Ionization - EI)

- A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
- The sample is vaporized in the ion source under high vacuum.
- The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion ($[M]^+$).
- The molecular ion and any resulting fragment ions are accelerated by an electric field.
- The ions are then separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.[3][4]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthetic organic compound like 6-methoxy-1H-indole.



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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

Conclusion

The spectroscopic data and protocols provided in this guide offer a foundational understanding of the structural features of 6-methoxy-1H-indole. For researchers working with this scaffold, this information is critical for confirming its identity and purity in synthetic endeavors and serves as a basis for the characterization of more elaborate derivatives in the pursuit of novel therapeutic agents. While data for the specific 4-methyl analog was not found, the provided information for the parent 6-methoxy-1H-indole offers a robust and reliable point of comparison.

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